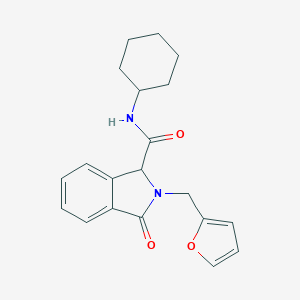![molecular formula C18H22N2O4S3 B292997 Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate](/img/structure/B292997.png)
Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETTA and is synthesized through a complex chemical reaction.
作用机制
The mechanism of action of ETTA is not fully understood. However, it is believed that ETTA works by inhibiting the activity of certain enzymes, which leads to the accumulation of certain metabolites in the body. This accumulation can have biochemical and physiological effects on the body.
Biochemical and Physiological Effects:
ETTA has been shown to have several biochemical and physiological effects on the body. It has been found to have anti-inflammatory properties and can reduce the production of certain cytokines in the body. Additionally, ETTA has been shown to have antioxidant properties and can scavenge free radicals in the body. ETTA has also been found to have anti-tumor properties and can inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One of the advantages of using ETTA in lab experiments is its stability. ETTA is a stable compound and can be stored for a long time without degradation. Additionally, ETTA is soluble in many organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using ETTA in lab experiments is its high cost. ETTA is a complex compound to synthesize, and its high cost can limit its use in some experiments.
未来方向
There are several future directions for the research on ETTA. One of the future directions is to explore its potential applications in the field of organic electronics further. Additionally, more research is needed to understand the mechanism of action of ETTA fully. Furthermore, more research is needed to explore the potential applications of ETTA in the treatment of various diseases, including cancer and inflammation.
Conclusion:
ETTA is a complex chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex, and it has several biochemical and physiological effects on the body. ETTA has advantages and limitations for lab experiments, and there are several future directions for research on ETTA. Overall, ETTA is a compound that has significant potential for scientific research and has many exciting applications in the future.
合成方法
The synthesis of ETTA is a complex process that involves several chemical reactions. The first step involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroacetate to form 2-(2-ethoxy-2-oxoethylthio)-4,5,6,7-tetrahydrobenzo[b]thiophene. The second step involves the reaction of this compound with thionyl chloride to form 2-(2-chloroethylthio)-4,5,6,7-tetrahydrobenzo[b]thiophene. Finally, the reaction of this compound with 2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine results in the formation of ETTA.
科学研究应用
ETTA has potential applications in various fields of scientific research. One of its significant applications is in the field of organic electronics. ETTA can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high charge mobility and stability. Additionally, ETTA can also be used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light absorption properties.
属性
分子式 |
C18H22N2O4S3 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC 名称 |
ethyl 2-[[2-(2-ethoxy-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H22N2O4S3/c1-3-23-13(21)9-25-16-15-11-7-5-6-8-12(11)27-17(15)20-18(19-16)26-10-14(22)24-4-2/h3-10H2,1-2H3 |
InChI 键 |
KABLNWQZILYXEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCCC3)SCC(=O)OCC |
规范 SMILES |
CCOC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCCC3)SCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292914.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
![1-[1,1'-Biphenyl]-4-yl[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292918.png)
methanone](/img/structure/B292920.png)
![N-(2,4-dichlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292924.png)
![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)

![1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
![1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone](/img/structure/B292930.png)
![2-(2-chloroethyl)-3-methyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292932.png)
![3-Methyl-1-(4-phenylpiperazin-1-yl)-2-[2-(4-phenylpiperazin-1-yl)ethyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292933.png)
![3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292935.png)
![1-[[3-(Trifluoromethyl)phenyl]amino]-2,3-butanopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292937.png)